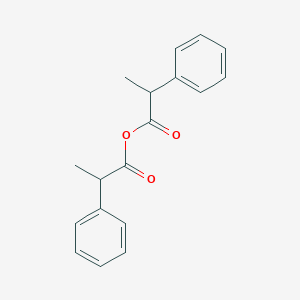
2-Phenylpropionic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylpropionic anhydride is an organic compound derived from 2-phenylpropionic acid It is a type of carboxylic acid anhydride, which are compounds formed by the removal of water from two carboxylic acid molecules
准备方法
Synthetic Routes and Reaction Conditions
2-Phenylpropionic anhydride can be synthesized through several methods. One common method involves the reaction of 2-phenylpropionic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by the removal of the resulting hydrogen chloride . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient mixed reagents that facilitate the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids. This method is advantageous due to its short reaction time, high yield, and low cost .
化学反应分析
Types of Reactions
2-Phenylpropionic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of carboxylic acids, esters, or amides
Reduction: The compound can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as water, alcohols, and amines are commonly used.
Reduction: Hydride reagents such as lithium aluminum hydride are used for the reduction reactions.
Major Products Formed
Carboxylic Acids: Formed when this compound reacts with water.
Esters: Formed when the compound reacts with alcohols.
Amides: Formed when the compound reacts with amines.
Primary Alcohols: Formed through reduction reactions.
科学研究应用
2-Phenylpropionic anhydride has several applications in scientific research:
作用机制
The mechanism of action of 2-Phenylpropionic anhydride involves nucleophilic acyl substitution. The carbonyl carbon of the anhydride is electrophilic and is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
相似化合物的比较
2-Phenylpropionic anhydride can be compared with other carboxylic acid anhydrides such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to its phenyl group, which can influence the reactivity and stability of the compound .
List of Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Propionic Anhydride
- Butyric Anhydride
属性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC 名称 |
2-phenylpropanoyl 2-phenylpropanoate |
InChI |
InChI=1S/C18H18O3/c1-13(15-9-5-3-6-10-15)17(19)21-18(20)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI 键 |
XXVXJBZRUDZPSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)OC(=O)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


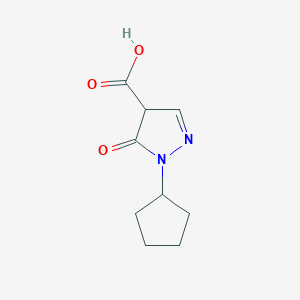
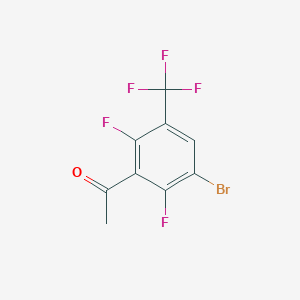
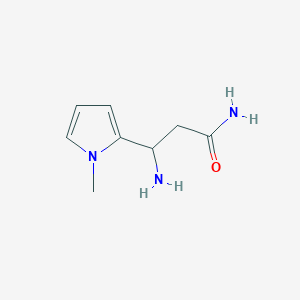

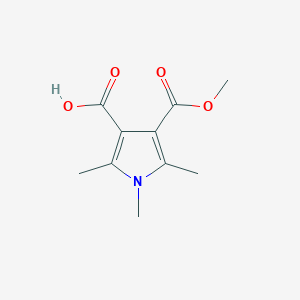

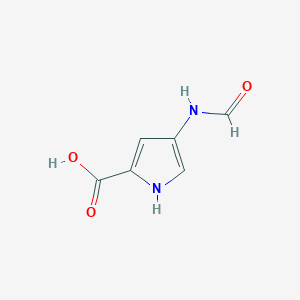
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
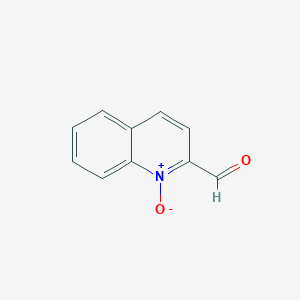
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
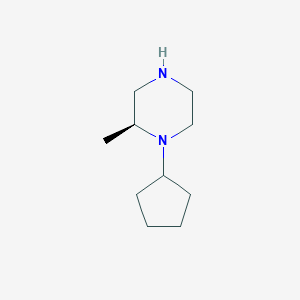
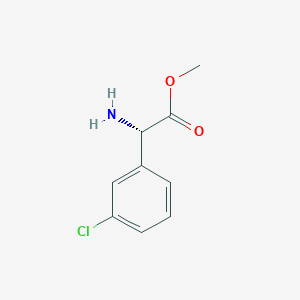
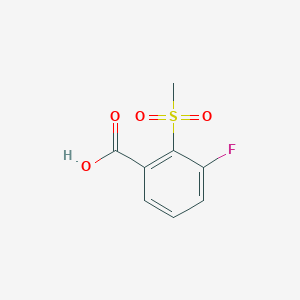
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
